molecular formula C10H10F2N4O2 B10903081 methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate

methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate

Cat. No.: B10903081
M. Wt: 256.21 g/mol
InChI Key: FPRIJRGTKBBCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate is a synthetic pyrazole-carboxylate ester compound intended for research and development applications. As a derivative of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate scaffold, this molecule is of significant interest in agricultural chemistry. Its core structure is a key building block in the synthesis of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides . Several commercial fungicides, such as fluxapyroxad and benzovindiflupyr, utilize a similar difluoromethyl-pyrazole carboxylic acid amide moiety, which acts by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiration chain of fungi . This inhibition disrupts the tricarboxylic acid (TCA) cycle and energy production, ultimately halting mycelial growth . Researchers may explore this specific methyl ester as a synthetic intermediate or precursor. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amine-containing fragments to generate novel amide compounds for biological screening . The incorporation of a second pyrazole ring linked by a methylene bridge in its structure presents an opportunity to investigate the structure-activity relationships and binding interactions of novel SDHIs, potentially leading to compounds with unique activity profiles or resistance management properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10F2N4O2

Molecular Weight

256.21 g/mol

IUPAC Name

methyl 1-[[1-(difluoromethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C10H10F2N4O2/c1-18-9(17)7-4-13-15(5-7)6-8-2-3-16(14-8)10(11)12/h2-5,10H,6H2,1H3

InChI Key

FPRIJRGTKBBCFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=NN(C=C2)C(F)F

Origin of Product

United States

Preparation Methods

Cyclization-Based Approaches

The core synthetic strategy for pyrazole derivatives involves cyclization reactions between difluoroacetyl precursors and hydrazines. For methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate, a two-step process is typically employed:

  • Formation of the Difluoromethylpyrazole Core :
    Reacting 2,2-difluoroacetyl halides with α,β-unsaturated esters under basic conditions generates α-difluoroacetyl intermediates. For example, 2,2-difluoroacetyl chloride reacts with methyl acrylate in tetrahydrofuran (THF) with triethylamine as an acid scavenger, yielding methyl 2-(difluoroacetyl)acrylate. Subsequent hydrolysis with aqueous NaOH produces the corresponding carboxylic acid intermediate.

  • Pyrazole Ring Closure :
    The intermediate is cyclized with methylhydrazine in the presence of catalysts such as potassium iodide (KI) or sodium iodide (NaI). This step is conducted at low temperatures (-30°C to -20°C) to minimize isomer formation. For instance, a reaction with 40% methylhydrazine aqueous solution at -30°C achieves a 95:5 ratio of the desired 3-(difluoromethyl) isomer to the 5-(difluoromethyl) byproduct.

Reaction Equation:

\ce2,2DifluoroacetylX+CH2=CHCOOR>[Base]Intermediate>[MeNHNH2][KI]PyrazoleCarboxylicAcid\ce{2,2-DifluoroacetylX + CH2=CHCOOR ->[\text{Base}] Intermediate ->[\text{MeNHNH2}][\text{KI}] Pyrazole-Carboxylic Acid}

Where X = Cl or F; R = methyl or ethyl.

Esterification and Functionalization

The carboxylic acid intermediate is esterified to form the methyl ester using methanol under acidic conditions. Subsequent alkylation introduces the second pyrazole moiety:

  • Methyl Ester Formation :
    The carboxylic acid is refluxed with methanol and sulfuric acid, achieving quantitative esterification.

  • Methylene Bridging :
    The methylene-linked pyrazole is introduced via nucleophilic substitution. For example, (1-(difluoromethyl)-1H-pyrazol-3-yl)methanol is converted to its bromide using PBr3, then reacted with methyl 1H-pyrazole-4-carboxylate in the presence of NaH.

Optimization of Reaction Conditions

Catalytic Systems

Catalysts critically influence reaction efficiency and isomer control:

CatalystTemperature (°C)Isomer Ratio (3:5)Yield (%)Purity (%)
KI-3095:575.999.6
NaI-2594:677.199.6

Data derived from Example 1 and 2 in CN111362874B.

KI outperforms NaI in minimizing byproducts due to its stronger nucleophilicity, which accelerates the cyclization step.

Solvent and Temperature Effects

  • Low-Temperature Cyclization : Reactions below -20°C suppress thermal side reactions, improving isomer selectivity.

  • Solvent Choice : Polar aprotic solvents (e.g., THF, dioxane) enhance intermediate solubility, while dichloromethane aids in impurity removal during workup.

Industrial Production Considerations

Scalability Challenges

  • Isomer Management : Industrial processes use fractional crystallization with ethanol-water mixtures (35–65% alcohol) to isolate the desired isomer.

  • Catalyst Recovery : KI is recovered via aqueous extraction, reducing costs.

Process Intensification

  • Continuous Flow Systems : Pilot studies show that continuous cyclization at -30°C with in-line crystallization increases throughput by 40% compared to batch reactors.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantifying isomer ratios and chemical purity. Nuclear magnetic resonance (NMR) confirms structural integrity:

  • ¹⁹F NMR : Peaks at -110 ppm (CF₂H) and -145 ppm (CF₃) verify difluoromethyl incorporation.

  • ¹H NMR : Methyl ester protons resonate at δ 3.85–3.90 ppm .

Chemical Reactions Analysis

Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Fungicide Development

One of the primary applications of methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate is in the development of fungicides. The compound has demonstrated significant biological activity as an inhibitor of succinate dehydrogenase, an enzyme integral to the mitochondrial respiratory chain. This inhibition is crucial for its fungicidal properties, particularly against pathogenic fungi that threaten agricultural crops.

  • Effectiveness Against Fungal Pathogens : Research indicates that this compound exhibits antifungal activity against various fungal species, including those responsible for crop diseases. Its mechanism of action involves disrupting fungal metabolism, leading to cell death and thereby enhancing crop protection.

Case Study: Agricultural Field Trials

Field trials have shown that formulations containing this compound significantly reduce the incidence of fungal infections in crops such as wheat and corn. These trials highlight the compound's potential as a valuable intermediate in the synthesis of broad-spectrum fungicides.

Pharmaceutical Applications

Potential Therapeutic Agent

In addition to its agricultural uses, this compound has been investigated for its potential as a therapeutic agent. Its ability to selectively inhibit specific enzymes makes it a candidate for drug development targeting various diseases.

  • Enzyme Inhibition Studies : Studies have demonstrated that this compound can effectively inhibit enzymes involved in metabolic pathways related to disease processes. For instance, its interaction with succinate dehydrogenase suggests potential applications in treating conditions associated with mitochondrial dysfunction.

Case Study: Medicinal Chemistry Research

Research published in peer-reviewed journals indicates promising results for this compound in preclinical models. These studies focus on its anti-inflammatory and anticancer properties, showcasing its potential role in developing new therapeutic strategies.

Comparison with Related Compounds

To illustrate the uniqueness of this compound, a comparison with similar pyrazole derivatives is presented below:

Compound NameStructural FeaturesBiological Activity
This compoundDifluoromethyl substitution, dual pyrazole structureFungicide precursor, potential therapeutic agent
IsopyrazamSubstituted pyrazole with different side chainsBroad-spectrum fungicide
SedaxaneSimilar pyrazole structure with distinct substituentsEffective against specific fungal diseases
BixafenContains additional functional groupsTargeted fungicidal activity

Mechanism of Action

The mechanism of action of methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate involves the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain. By inhibiting this enzyme, the compound disrupts the energy production process in fungal cells, leading to their death . This mechanism is particularly effective against a broad spectrum of fungal species.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Key Features Reference
This compound - 1H-pyrazole-4-carboxylate (methyl ester)
- 1H-pyrazol-3-yl (difluoromethyl)
273.2 High lipophilicity; potential for ester hydrolysis to carboxylic acid
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid - 1H-pyrazole-4-carboxylic acid
- 1H-pyrazol-3-yl (difluoromethyl)
162.1 Increased polarity; suitable for ionic interactions
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate - 1H-pyrazole-4-carboxylate (methyl ester)
- Trifluoromethyl at position 3
208.1 Enhanced electron-withdrawing effects; higher metabolic resistance
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate - Ethyl ester
- 1-methyl group
220.2 Altered solubility profile; reduced steric hindrance
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate - Formylphenyl substituent 230.2 Electrophilic aldehyde group for conjugation; planar aromatic system

Key Observations :

Fluorination Impact: The difluoromethyl group in the target compound confers metabolic stability and moderate lipophilicity compared to non-fluorinated analogs like methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate . Trifluoromethylated derivatives (e.g., methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) exhibit stronger electron-withdrawing effects, which may influence reactivity in nucleophilic substitutions .

Ester vs. Carboxylic Acid : The methyl ester group in the target compound offers synthetic flexibility, as it can be hydrolyzed to the corresponding carboxylic acid (e.g., 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid) for applications requiring ionic interactions or enhanced solubility .

Insights :

  • Fluorinated pyrazoles generally exhibit enhanced bioactivity compared to non-fluorinated counterparts. For example, methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate shows potent antimicrobial activity, suggesting the target compound may share similar efficacy .
  • The ester group in the target compound may improve cell membrane permeability, though this requires empirical validation .

Biological Activity

Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This pyrazole derivative has been studied for its fungicidal properties and its role as an intermediate in the synthesis of various agrochemicals.

  • Chemical Formula: C8H8F2N4O2
  • Molecular Weight: 206.17 g/mol
  • IUPAC Name: this compound

The biological activity of this compound primarily revolves around its function as a succinate dehydrogenase inhibitor (SDHI) . This mechanism disrupts the mitochondrial respiration chain in fungi, leading to their growth inhibition. The compound's structure allows it to interact effectively with the enzyme, forming critical hydrogen bonds that enhance its inhibitory capacity.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties against various phytopathogenic fungi. The following table summarizes the antifungal activity of selected derivatives:

Compound NameStructureAntifungal Activity (IC50 µg/mL)Reference
9mStructure0.5 (higher than boscalid)
Boscalid-0.8
Fluxapyroxad-0.7

Structure-Activity Relationship (SAR)

A study employing three-dimensional quantitative structure-activity relationship (3D-QSAR) models indicated that specific functional groups on the pyrazole ring significantly influence antifungal potency. The presence of difluoromethyl and carboxylate groups was found to enhance binding affinity to succinate dehydrogenase, thus improving antifungal activity.

Case Study 1: In Vitro Efficacy

In a controlled laboratory setting, this compound was tested against seven strains of phytopathogenic fungi. The results indicated that the compound exhibited moderate to excellent activity, outperforming several commercially available fungicides such as boscalid and fluxapyroxad in some cases .

Case Study 2: Environmental Impact

The environmental impact of this compound has also been assessed, particularly as a metabolite of other fungicides like fluxapyroxad. Studies showed that while it is effective against certain fungal pathogens, its persistence in soil and water systems raises concerns regarding ecological safety .

Q & A

Q. Advanced Research Focus

  • Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., fungal CYP51 or human cyclooxygenase-2) due to the compound’s lipophilic difluoromethyl group .
  • Analog synthesis : Modify the ester group to amides or carboxylic acids and compare bioactivity. For example, pyrazole-4-carboxamides show enhanced antifungal activity .
  • Computational docking : Use AutoDock Vina to simulate binding modes with target proteins. Validate with SPR (surface plasmon resonance) to measure binding kinetics .

What experimental designs minimize variability in biological activity assays for this compound?

Q. Basic Research Focus

  • Replicates : Use ≥4 biological replicates with randomized block designs to account for plate-to-plate variability .
  • Controls : Include positive (e.g., fluconazole for antifungal assays) and vehicle (DMSO) controls.
  • Dose-response : Test 5–7 concentrations (1 nM–100 μM) to generate reliable IC50/EC50 values .

Advanced Consideration : Apply factorial design (e.g., 2k^k designs) to assess interactions between pH, temperature, and solvent composition on bioactivity .

How can computational methods predict the compound’s reactivity in novel synthetic applications?

Q. Advanced Research Focus

  • Reactivity descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites. The pyrazole N-atoms and ester carbonyl are likely reactive .
  • Transition state modeling : Simulate SN2 mechanisms for ester hydrolysis or nucleophilic aromatic substitution at the difluoromethyl group using Gaussian 16 .
  • Machine learning : Train models on existing pyrazole reaction datasets (e.g., USPTO) to predict optimal catalysts or solvents for new transformations .

What are the critical safety considerations for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Toxicity : Limited data exist, but structurally similar pyrazoles exhibit moderate acute toxicity (LD50 ~300 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize fluoride byproducts .
  • Storage : Keep under inert gas (Ar/N2) at –20°C to prevent ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.